molecular formula C18H14O4 B1336081 Dimethyl 1,8-Anthracenedicarboxylate CAS No. 93655-34-6

Dimethyl 1,8-Anthracenedicarboxylate

Cat. No.: B1336081
CAS No.: 93655-34-6
M. Wt: 294.3 g/mol
InChI Key: ALYSIEHCBBJETD-UHFFFAOYSA-N
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Description

Dimethyl 1,8-Anthracenedicarboxylate is an organic compound with the molecular formula C18H14O4. It is a derivative of anthracene, where two carboxyl groups are esterified with methanol. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 1,8-Anthracenedicarboxylate can be synthesized through the esterification of 1,8-anthracenedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,8-Anthracenedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 1,8-Anthracenedicarboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and polymers.

    Biology: Used in studies involving fluorescence due to its aromatic structure.

    Industry: Employed in the production of dyes and pigments.

Mechanism of Action

The mechanism by which Dimethyl 1,8-Anthracenedicarboxylate exerts its effects is largely dependent on its chemical structure. The ester groups can participate in various chemical reactions, while the aromatic anthracene core can engage in π-π interactions. These properties make it a versatile compound in chemical synthesis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1,8-Anthracenedicarboxylate is unique due to its ester functional groups, which provide different reactivity compared to its parent acid or alcohol derivatives. This makes it particularly useful in esterification reactions and as a building block for more complex molecules .

Properties

IUPAC Name

dimethyl anthracene-1,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-21-17(19)13-7-3-5-11-9-12-6-4-8-14(18(20)22-2)16(12)10-15(11)13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYSIEHCBBJETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=CC3=C(C=C21)C(=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80413937
Record name Dimethyl 1,8-Anthracenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93655-34-6
Record name Dimethyl 1,8-Anthracenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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